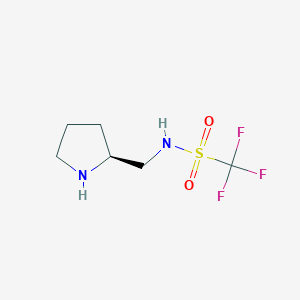

3-(4-Nitro-1H-imidazol-1-yl)cyclobutanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

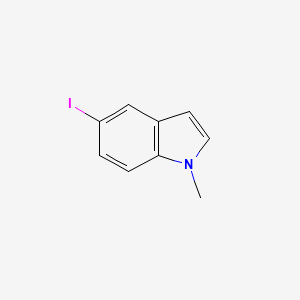

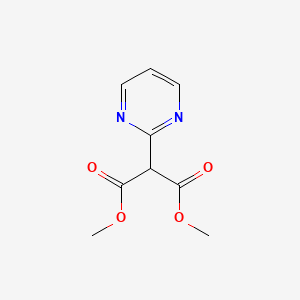

“3-(4-Nitro-1H-imidazol-1-yl)cyclobutanone” is a chemical compound with the molecular formula C7H7N3O3 . It has an average mass of 181.149 Da and a monoisotopic mass of 181.048737 Da .

Synthesis Analysis

The synthesis of imidazole compounds, which includes “3-(4-Nitro-1H-imidazol-1-yl)cyclobutanone”, often involves the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .Molecular Structure Analysis

The molecular structure of “3-(4-Nitro-1H-imidazol-1-yl)cyclobutanone” is determined by its molecular formula, C7H7N3O3 . Further details about its structure might require more specific studies or computational modeling.Applications De Recherche Scientifique

1. Crystal Structures and Bond Characterization

Studies have shown that compounds related to 3-(4-Nitro-1H-imidazol-1-yl)cyclobutanone, such as 4-Cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole, exhibit interesting crystal structures. These structures are characterized by non-planar arrangements and delocalization of π-electron density within certain rings, indicating potential applications in understanding molecular interactions and designing materials with specific electronic properties (Boechat et al., 2016).

2. Synthesis of Acyclic Nitroazole Nucleosides

Research has demonstrated the synthesis of acyclic nucleosides using 4-nitro-1H-imidazole, a structurally similar compound to 3-(4-Nitro-1H-imidazol-1-yl)cyclobutanone. These nucleosides have been incorporated into oligonucleotides, which in turn influence the stability of DNA duplexes and triplexes, suggesting potential applications in genetic research and therapy (Walczak et al., 2004).

3. Energetic Materials and Gas Generators

Compounds like 3-(4-Nitro-1H-imidazol-1-yl)cyclobutanone have been investigated for their potential use in nitrogen-rich gas generators. The research focused on imidazole-based molecules with energetic salts, analyzing their densities, heats of formation, and other physicochemical properties, which are essential for applications in energetics and propulsion technologies (Srinivas et al., 2014).

4. Antileishmanial Activity

Imidazole derivatives, closely related to 3-(4-Nitro-1H-imidazol-1-yl)cyclobutanone, have been studied for their antileishmanial activities. These compounds showed potential as bioreducible antileishmanial prodrug candidates, which is crucial for developing new treatments against leishmaniasis (Oliveira et al., 2019).

5. Role in AMPA Receptor Activity

Related imidazole compounds have been synthesized and evaluated for their activity in inhibiting AMPA receptor binding. These compounds provide insights into the design of selective antagonists for this receptor, with potential implications in neuroscience and pharmacology (Ohmori et al., 1994).

Orientations Futures

The future directions for research on “3-(4-Nitro-1H-imidazol-1-yl)cyclobutanone” and similar compounds could involve exploring their potential therapeutic applications, given the broad range of biological activities exhibited by imidazole-based compounds . Additionally, further studies could focus on improving the synthesis process to increase yields .

Propriétés

IUPAC Name |

3-(4-nitroimidazol-1-yl)cyclobutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O3/c11-6-1-5(2-6)9-3-7(8-4-9)10(12)13/h3-5H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWJAHWGRKIDLNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)N2C=C(N=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90466090 |

Source

|

| Record name | 3-(4-Nitro-1H-imidazol-1-yl)cyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Nitro-1H-imidazol-1-yl)cyclobutanone | |

CAS RN |

716316-22-2 |

Source

|

| Record name | 3-(4-Nitro-1H-imidazol-1-yl)cyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(E)-2-(1H-Indol-3-YL)-vinyl]-1-methyl-pyridinium; iodide](/img/structure/B1354114.png)

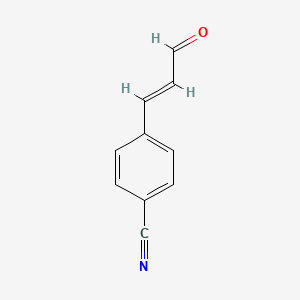

![4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1354125.png)

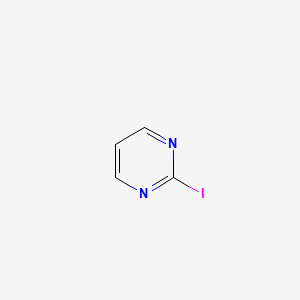

![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine](/img/structure/B1354139.png)